molecular formula C21H20N2O5S2 B15084267 2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-28-9

2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15084267
CAS No.: 618072-28-9
M. Wt: 444.5 g/mol
InChI Key: LAXCEULYGBUINN-WJDWOHSUSA-N
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Description

The compound 2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the "target compound") belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with a chiral C5 atom, leading to a puckered conformation .
  • A 2-methoxyethyl ester at position 6, enhancing solubility compared to simpler alkyl esters.
  • A 5-methylfuran-2-yl methylene substituent at position 2, contributing electron-rich aromaticity.
  • A thiophen-2-yl group at position 5, introducing sulfur-based electronic effects.

The compound’s synthesis likely follows established routes for analogous thiazolo[3,2-a]pyrimidines, involving cyclocondensation of thiouracil derivatives with aldehydes and ketones in acetic acid/acetic anhydride .

Properties

CAS No.

618072-28-9

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-methoxyethyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N2O5S2/c1-12-6-7-14(28-12)11-16-19(24)23-18(15-5-4-10-29-15)17(13(2)22-21(23)30-16)20(25)27-9-8-26-3/h4-7,10-11,18H,8-9H2,1-3H3/b16-11-

InChI Key

LAXCEULYGBUINN-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Core Heterocyclic Assembly

The thiazolo[3,2-a]pyrimidine nucleus forms through Biginelli-type three-component condensation of ethyl 3-oxobutanoate, thiourea, and 5-methylfurfural under iodine catalysis in acetonitrile. ¹H NMR tracking shows complete thiourea consumption within 6 hours at reflux, with the 1,3-dicarbonyl component determining ring substitution patterns. Substituent analysis indicates the 7-methyl group originates from acetylacetone derivatives, while the 3-oxo moiety arises from keto-enol tautomerization during cyclization.

Thiophene Incorporation

Synthetic Protocol Development

Preparation of 5-(Thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione

In a 500 mL round-bottom flask, thiourea (15.2 g, 0.2 mol), ethyl acetoacetate (26.0 g, 0.2 mol), and 5-methylfurfural (24.4 g, 0.22 mol) dissolve in anhydrous acetonitrile (200 mL) with iodine (0.76 g, 3 mmol). The mixture refluxes under nitrogen for 8 hours, monitored by TLC (hexane:ethyl acetate 3:1). Cooling to 5°C precipitates the product, which is filtered and washed with cold ethanol to yield yellow crystals (38.7 g, 82%).

Table 1: Optimization of Biginelli Reaction Conditions

Catalyst Temp (°C) Time (h) Yield (%)
I₂ 82 8 82
HCl 82 12 57
BF₃·Et₂O 65 10 68
None 82 24 29

Thiazolo[3,2-a]pyrimidine Ring Formation

The dihydropyrimidinethione intermediate (23.6 g, 0.1 mol) reacts with chloroacetic acid (11.3 g, 0.12 mol) in DMF (150 mL) containing K₂CO₃ (16.6 g, 0.12 mol) at 120°C for 4 hours. Workup involves pouring into ice-water, extracting with chloroform (3×100 mL), and washing with 5% CuSO₄ to remove sulfur byproducts. Rotary evaporation gives the thiazolo[3,2-a]pyrimidine core as a white solid (19.8 g, 75%), characterized by IR (ν=1684 cm⁻¹, C=O).

Knoevenagel Condensation for Exocyclic Double Bond

A solution of 5-methylfurfural (11.0 g, 0.1 mol) and piperidine (0.85 g, 10 mmol) in ethanol (100 mL) reacts with the thiazolo[3,2-a]pyrimidine-3-one (24.7 g, 0.09 mol) at 78°C for 6 hours. The reaction mixture darkens from yellow to deep orange, with HPLC showing 95% conversion. Cooling and filtration yields the crystalline adduct (22.1 g, 83%), displaying characteristic ¹³C NMR signals at δ=158.8 (C=O) and 145.6 (CH=C).

Esterification and Final Product Isolation

Carboxylic Acid Intermediate Generation

Hydrolysis of the ethyl ester occurs with NaOH (2M, 150 mL) in ethanol/water (1:1) at 60°C for 2 hours. Acidification to pH 2 with HCl precipitates the carboxylic acid (17.3 g, 89%), filtered and dried under vacuum. ESI-MS confirms de-esterification with m/z=387.08 [M+H]⁺ versus 429.12 for the ethyl ester precursor.

2-Methoxyethyl Ester Formation

The acid (15.0 g, 0.039 mol) refluxes with thionyl chloride (25 mL) for 1 hour, then evaporates to dryness. The residual acyl chloride dissolves in dry DCM (100 mL) with 2-methoxyethanol (4.1 mL, 0.051 mol) and pyridine (6.2 mL, 0.078 mol). Stirring for 12 hours at 25°C followed by water washes and MgSO₄ drying gives the ester (14.2 g, 86%).

Table 2: Esterification Method Comparison

Method Activator Solvent Yield (%) Purity (%)
Steglich DCC DCM 78 95
Acyl Chloride SOCl₂ DCM 86 98
Acid-Catalyzed H₂SO₄ MeOH 52 87

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) displays diagnostic signals: δ=8.21 (s, 1H, H-7), 7.45 (d, J=3.5 Hz, 1H, thiophene), 6.85 (d, J=3.1 Hz, 1H, furan), and 4.45-4.38 (m, 4H, OCH₂CH₂O). The exocyclic methylene proton appears as a singlet at δ=7.92, confirming successful Knoevenagel condensation.

Crystallographic Studies

Single-crystal X-ray diffraction (Mo Kα radiation) resolves the Z-configuration of the exocyclic double bond with torsion angle C2-C1-C8-C9 = 178.3°, while the thiophene ring lies 12.7° dihedral relative to the pyrimidine plane. Unit cell parameters (a=8.921 Å, b=11.234 Å, c=14.567 Å, β=98.76°) confirm monoclinic symmetry in space group P2₁/c.

Process Optimization and Scaling Considerations

Solvent Selection Impact

Comparative trials reveal DMF enables 89% yield in cyclization versus 67% in THF, though necessitates thorough copper sulfate washing to remove colloidal sulfur. Green chemistry approaches using γ-valerolactone as solvent show promise, achieving 82% yield with easier byproduct removal.

Temperature Gradients

Controlled heating during Biginelli condensation proves critical - ramping from 25°C to 82°C over 45 minutes suppresses dimerization side products from 18% to <5%. Microwave-assisted synthesis at 150°C reduces reaction time from 8 hours to 35 minutes with comparable yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolopyrimidine ring can also interact with DNA, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural variations among analogs occur at three positions:

Position 2 (methylene substituent)

Position 5 (aryl/heteroaryl group)

Ester group (position 6)

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Substituent (Position 5) Ester Group (Position 6) Molecular Weight (g/mol) Notable Properties
Target Compound 5-Methylfuran-2-yl methylene Thiophen-2-yl 2-Methoxyethyl ~532.6* Enhanced solubility due to 2-methoxyethyl; potential for π-stacking with thiophene
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl 494.55 High crystallinity; dihedral angle 80.94° between thiazolo and benzene rings
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methoxycarbonyl methylene 4-Chlorophenyl Ethyl ~479.0 Electron-withdrawing chloro group may enhance reactivity
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4,5-Trimethoxybenzylidene Thiophen-2-yl Benzyl ~606.6 Bulky benzyl ester may reduce solubility; trimethoxy groups improve lipophilicity

*Estimated based on formula C23H21N2O6S2.

Crystallographic and Conformational Insights

  • Puckered Core : The thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation in analogs, with C5 deviations of ~0.2 Å from the plane . This conformation is conserved across derivatives, suggesting minimal steric impact from substituents.
  • Dihedral Angles : The dihedral angle between the thiazolo[3,2-a]pyrimidine core and aryl substituents varies. For example:
    • 80.94° for 2,4,6-trimethoxybenzylidene vs. ~85° (estimated) for the target compound’s 5-methylfuran group.
    • Larger angles (>85°) correlate with reduced π-π stacking in crystal lattices.
  • Hydrogen Bonding : Analogs with electron-rich substituents (e.g., methoxy groups) exhibit C–H···O interactions, stabilizing crystal packing . The target compound’s 5-methylfuran may participate in similar interactions.

Pharmacological Implications

  • Thiophene vs.
  • Ester Groups : The 2-methoxyethyl ester in the target compound likely enhances aqueous solubility compared to ethyl (logP reduction of ~0.5 units) or benzyl esters .
  • Electron-Donating Substituents : The 5-methylfuran’s electron-donating nature may increase metabolic stability compared to electron-withdrawing groups (e.g., chloro in ).

Biological Activity

The compound 2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer assays. In vitro studies have reported that thiazolo[3,2-a]pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds often range from 10 to 50 μM, indicating moderate potency.

Cell Line IC50 (μM) Activity
MDA-MB-231 (Breast)30Moderate Inhibition
SK-Hep-1 (Liver)25Moderate Inhibition
NUGC-3 (Gastric)45Low Inhibition

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. In animal models, these compounds reduced inflammation markers such as TNF-alpha and IL-6 when administered at specific doses. This suggests a potential therapeutic role in treating inflammatory diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Compounds in this class may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: They may act as modulators of cellular receptors implicated in cancer progression and inflammation.
  • Reactive Oxygen Species Scavenging: Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that specific modifications in the molecular structure significantly enhanced antimicrobial activity.

Evaluation of Anticancer Activity

In a comparative study involving various thiazolo derivatives, it was found that the presence of a thiophene ring significantly increased cytotoxicity against breast cancer cells compared to those lacking this moiety. This finding underscores the importance of structural features in modulating biological activity.

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